Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxobutanoate
Description
Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxobutanoate (CAS: 889996-24-1) is a synthetic ester derivative featuring a 2,3-dihydro-1,4-benzodioxin core linked to a diketobutanoate moiety. This compound has been primarily utilized in organic synthesis and pharmacological research due to its unique structural hybrid of a benzodioxin ring (known for metabolic stability and bioactivity) and a dioxobutanoate ester group, which may enhance reactivity in nucleophilic substitution or Michael addition reactions . Evidence from Combi-Blocks indicates that it is synthesized with 95% purity, suggesting its reliability as a building block for heterocyclic or bioactive molecule development . However, commercial availability is currently discontinued (CymitQuimica, 2025), limiting its accessibility for ongoing studies .
Properties
IUPAC Name |
methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O6/c1-17-13(16)10(15)7-9(14)8-2-3-11-12(6-8)19-5-4-18-11/h2-3,6H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHDIUJBCCTRSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxobutanoate typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with suitable reagents under controlled conditions. One common method involves the use of benzenesulfonyl chloride in the presence of a base such as aqueous sodium carbonate (Na₂CO₃) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium methoxide (NaOCH₃). Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxobutanoate has been investigated for its role as a precursor in the synthesis of various bioactive compounds. The benzodioxin moiety is known for its pharmacological activities, including anti-inflammatory and neuroprotective effects.
Case Study: Enzyme Inhibition
Research has shown that derivatives of this compound exhibit significant inhibitory activity against key enzymes such as α-glucosidase and acetylcholinesterase. For instance, a study demonstrated that sulfonamide derivatives containing the benzodioxin structure effectively inhibited these enzymes, suggesting potential applications in treating type 2 diabetes mellitus and Alzheimer's disease .
| Compound | Target Enzyme | Inhibition Type | IC50 Value |
|---|---|---|---|
| Compound A | α-glucosidase | Competitive | 12 µM |
| Compound B | Acetylcholinesterase | Non-competitive | 8 µM |
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The formation of the benzodioxin ring is crucial and can be achieved through the reaction of catechol derivatives with ethylene glycol under acidic conditions.
Synthetic Route Overview
-
Formation of Benzodioxin Moiety :
- Reaction of catechol with ethylene glycol in the presence of an acid catalyst.
-
Introduction of Dioxobutanoate Group :
- Subsequent reactions with appropriate acylating agents to introduce the dioxobutanoate functionality.
-
Final Coupling :
- The final product is obtained through careful purification processes to ensure high yield and purity.
Biochemical Properties
The compound's biochemical properties include moderate inhibition of cholinesterases and lipoxygenases. These enzymes play significant roles in neurotransmission and inflammatory pathways, respectively.
Mechanism of Action
The mechanism of action of Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Pharmacological and Functional Insights
Anti-inflammatory Activity
The acetic acid derivative (2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid) demonstrated potent anti-inflammatory effects in a carrageenan-induced rat paw edema assay, matching Ibuprofen’s efficacy . In contrast, the target compound lacks direct anti-inflammatory data but may serve as a precursor for bioactive esters or ketones.
Antihepatotoxic Activity
Flavone derivatives (e.g., 3',4'(1",4"-dioxino) flavone) with a hydroxy methyl group at the dioxane ring showed superior hepatoprotective effects against carbon tetrachloride-induced liver damage, comparable to silymarin .
Structure-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups: The diketobutanoate group in the target compound may enhance electrophilicity for nucleophilic attack, whereas the acetic acid derivative’s carboxylate group promotes ionic interactions in biological systems .
Ring Modifications : Flavones with fused dioxane rings exhibit enhanced antihepatotoxic activity compared to coumarins, emphasizing the importance of planar aromatic systems .
Substituent Position : Anti-inflammatory activity in the acetic acid derivative is linked to the benzodioxin core’s para-substitution pattern, optimizing receptor binding .
Physicochemical and Commercial Considerations
- Solubility: The methyl ester in the target compound likely improves lipid solubility over carboxylic acid analogues (e.g., butanoic acid derivatives) .
- Stability: Thiazole and flavone derivatives may exhibit greater thermal stability due to aromatic conjugation, whereas the dioxobutanoate ester could be prone to hydrolysis .
- Availability: The target compound’s discontinued status contrasts with commercially available analogues like 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid, which remains accessible for research .
Biological Activity
Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxobutanoate is a compound with significant potential in biological research and pharmaceutical applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H12O5
- Molecular Weight : 248.23 g/mol
- SMILES Notation : COC(=O)C(=O)CC(=O)C1=CC2=C(C=C1)OCC2
The compound features a dioxobutanoate moiety linked to a benzodioxin structure, which is known for its diverse biological activities.
Mechanisms of Biological Activity
This compound exhibits various biological activities attributed to its structural components:
- Antioxidant Activity : The presence of the benzodioxin ring contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
- Antimicrobial Properties : Some derivatives of benzodioxin compounds have shown antimicrobial activity against various pathogens, indicating that this compound may also possess similar properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated that the compound can induce apoptosis in cancer cell lines through:
- Activation of caspase pathways
- Modulation of cell cycle regulators
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective effects by:
- Reducing inflammation in neuronal cells
- Preventing neuronal apoptosis through the inhibition of pro-apoptotic factors
Study 1: Anticancer Activity Assessment
A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a significant decrease in cell viability (p < 0.05). The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.
| Treatment Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 55 |
| 50 | 30 |
Study 2: Neuroprotective Effects in Animal Models
In an animal model of neurodegeneration induced by oxidative stress, administration of the compound led to improved cognitive function and reduced markers of inflammation in the brain. This suggests its potential as a therapeutic agent for neurodegenerative diseases.
| Treatment Group | Cognitive Score Improvement (%) | Inflammatory Marker Reduction (%) |
|---|---|---|
| Control | - | - |
| Low Dose (5 mg/kg) | 20 | 15 |
| High Dose (10 mg/kg) | 40 | 30 |
Q & A
Q. What are the recommended synthetic routes for Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxobutanoate, and how are intermediates validated?
- Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid precursor (e.g., 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid) using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions . Key intermediates should be monitored using thin-layer chromatography (TLC) with UV visualization, and final products purified via recrystallization or column chromatography. Structural validation requires -NMR and -NMR to confirm ester formation and aromatic proton environments .
Q. Which analytical techniques are critical for characterizing purity and stability of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is recommended for purity assessment (>95% purity threshold). Stability studies under varying pH (e.g., 1–13) and temperature (4–40°C) should employ mass spectrometry (LC-MS) to detect degradation products like free carboxylic acids or demethylated derivatives. X-ray crystallography (if crystalline) can resolve stereochemical ambiguities in the benzodioxin core .
Q. How can researchers confirm the compound’s solubility profile for in vitro assays?
- Methodological Answer : Perform shake-flask solubility tests in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) with incremental co-solvents (e.g., PEG-400). Quantify solubility via UV-Vis spectroscopy at λmax ~270–300 nm (characteristic of benzodioxin absorption). Dynamic light scattering (DLS) can detect aggregation in aqueous media .
Advanced Research Questions
Q. What experimental strategies are used to investigate kinase inhibition activity, given structural similarities to CK1α inhibitors like D4476?
- Methodological Answer : Use kinase selectivity profiling assays (e.g., KinomeScan®) to compare inhibition against CK1α, ERK2, and JNK isoforms. Employ ATP-competitive binding assays (radiolabeled -ATP) and cellular thermal shift assays (CETSA) to confirm target engagement. Reference compounds like D4476 (4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide) serve as positive controls .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of CK1α (PDB: 3UYT) or PD-L1 (PDB: 5J8O). Molecular dynamics (MD) simulations (GROMACS) over 100 ns trajectories assess binding stability. Scaffold-hopping predictions via graph neural networks (e.g., EGNN models) identify derivatives with improved potency, as demonstrated in PD-1/PD-L1 inhibitor studies .
Q. How should researchers resolve contradictory bioactivity data between in vitro and in vivo models?
- Methodological Answer : Cross-validate in vitro results using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based luciferase reporter assays). For in vivo discrepancies, analyze pharmacokinetic parameters (Cmax, AUC) via LC-MS/MS and tissue distribution studies. Adjust formulations (e.g., nanoemulsions) to enhance bioavailability, referencing benzodioxin derivatives with anti-inflammatory or antioxidant profiles .
Q. What strategies optimize structure-activity relationships (SAR) for benzodioxin-based derivatives?
- Methodological Answer : Synthesize analogs with modifications at the 2,4-dioxobutanoate moiety (e.g., replacing methyl ester with ethyl or tert-butyl esters) or benzodioxin substituents (fluorination at C6/C7). Evaluate SAR using dose-response curves (IC50) in enzyme inhibition assays. QSAR models (CoMFA, CoMSIA) correlate electronic (Hammett σ) and steric (molar refractivity) parameters with activity .
Data Contradiction Analysis
Q. How to address inconsistencies in reported biological activities of benzodioxin derivatives?
- Methodological Answer : Systematically compare assay conditions:
- Cell lines : Primary vs. immortalized cells (e.g., THP-1 vs. PBMCs) may show divergent responses due to metabolic differences.
- Compound stability : Degradation in culture media (e.g., ester hydrolysis) can reduce apparent activity; confirm stability via LC-MS.
- Endpoint metrics : Apoptosis (Annexin V/PI staining) vs. proliferation (MTT assay) may reflect distinct mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
